molecular formula C15H10BrNO B2720549 3-(4-bromobenzoyl)-1H-indole CAS No. 1097119-36-2

3-(4-bromobenzoyl)-1H-indole

Cat. No. B2720549
CAS RN: 1097119-36-2
M. Wt: 300.155
InChI Key: NOHMBINTTHCYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-bromobenzoyl)-1H-indole” is a chemical compound . Its molecular formula is C10H9BrO3 , and its molecular weight is 257.081 .


Synthesis Analysis

There is an alternative route to synthesize aryl keto acids in a chloroaluminate ionic liquid .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C10H9BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) .


Chemical Reactions Analysis

Unfortunately, there is limited information available on the specific chemical reactions involving "3-(4-bromobenzoyl)-1H-indole" .


Physical And Chemical Properties Analysis

The compound is a solid and appears beige . It has a melting point range of 148-152 °C .

Scientific Research Applications

Synthesis and Functionalization

The indole nucleus, including structures like 3-(4-bromobenzoyl)-1H-indole, is a key structural component of many biologically active compounds. The synthesis and functionalization of indoles have been extensively researched, with palladium-catalyzed reactions becoming significantly important. These methods offer access to complex molecules with a wide range of functionalities, applicable in the synthesis of fine chemicals, pharmaceutical intermediates, and active ingredients with enhanced efficiency and reduced waste (Cacchi & Fabrizi, 2005).

Selective Functionalization of Indole C-H Bonds

Research has explored the use of various carboxylic acids as proton shuttles for the selective functionalization of indole C-H bonds. This approach facilitates the direct arylation of indoles, demonstrating the versatility of indole derivatives in organic synthesis (Pi et al., 2018).

Antitumor Evaluation

New heteroaryl and heteroannulated indoles, which can be derived from structures similar to 3-(4-bromobenzoyl)-1H-indole, have been synthesized and evaluated for their antitumor activity. These compounds have shown promising results in inhibiting the growth of various human tumor cell lines, highlighting the potential of indole derivatives in cancer research (Queiroz et al., 2008).

Fluorescent Probe Development

Indole derivatives have been synthesized and studied for their photophysical properties, indicating their potential as fluorescent probes. This research points towards the application of indole derivatives in the development of new materials for sensing and imaging applications (Pereira et al., 2010).

Green Chemistry Applications

Indole derivatives have been utilized in green chemistry applications, such as the electrochemical oxidation of dihydroxybenzene derivatives. This approach offers an environmentally friendly method for the synthesis of new indolyl derivatives, demonstrating the role of indole derivatives in sustainable chemical processes (Nematollahi et al., 2008).

Mechanism of Action

While the exact mechanism of action for “3-(4-bromobenzoyl)-1H-indole” is not specified, it is known that similar compounds, such as Bromfenac, work by blocking prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 . Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(4-bromophenyl)-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-11-7-5-10(6-8-11)15(18)13-9-17-14-4-2-1-3-12(13)14/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHMBINTTHCYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromobenzoyl)-1H-indole

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